Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
Description
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-hydroxyisoxazole moiety bearing a benzyl group at its 4-position. Isoxazole derivatives are known for diverse biological activities, including anti-inflammatory and antimicrobial effects, though specific data for this compound remain unexplored in the provided evidence. Its structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs ) for validation and characterization.
Properties
IUPAC Name |
methyl 4-(4-benzyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-22-17(21)19-9-7-13(8-10-19)15-14(16(20)18-23-15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRPYBVDQRMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)C2=C(C(=O)NO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties. Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the isoxazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various biological targets, influencing the compound's overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to two analogues (Table 1):
Table 1: Structural and Substituent Comparison
Key Observations:
- Compounds A and B) and influencing receptor binding. Compound B’s butyl group increases aliphatic character, possibly improving membrane permeability compared to the unsubstituted Compound A.
- Molecular Weight : The target compound’s higher molecular weight (316.36 g/mol) may impact bioavailability relative to lighter analogues.
Research Implications and Limitations
Biological Activity
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate, identified by its CAS number 321904-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- Structure : The compound features a piperidine ring substituted with a benzyl group and a hydroxyisoxazole moiety.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with isoxazole precursors. The detailed synthetic route can vary based on the desired purity and yield.
Pharmacological Profile
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against certain strains of bacteria.
- Neuroprotective Effects : The isoxazole ring may contribute to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including carbonic anhydrases, which are involved in various physiological processes.
Case Studies
A few notable studies highlight the biological activity of this compound:
- Study on Antimicrobial Properties :
- A study conducted on various bacterial strains revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
- Neuroprotective Study :
- In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide. Cell viability assays indicated a protective effect at concentrations ranging from 10 to 100 µM.
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems and inhibition of specific enzyme pathways. Its structure allows for interactions with various biological targets, which may explain its diverse pharmacological effects.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the isoxazole and piperidine moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DCM or THF under nitrogen atmosphere.
- Protection/deprotection strategies : Employ tert-butyloxycarbonyl (Boc) groups for amine protection, followed by acidic deprotection (e.g., TFA) .
- Optimization : Reaction temperatures between 25–35°C and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improve yield and purity .
Q. How can the compound’s structure be validated using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the piperidine ring (δ ~2.5–3.5 ppm for N-CH2), benzyl group aromatic protons (δ ~7.2–7.4 ppm), and isoxazole hydroxyl (δ ~10–12 ppm, broad). Compare with analogous compounds for shift validation .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., C18H21N2O4). Fragmentation patterns can confirm the isoxazole-piperidine linkage .
- IR Spectroscopy : Look for carbonyl stretches (~1700 cm⁻¹ for ester) and hydroxyl bands (~3200 cm⁻¹) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Avoid exposure to strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Replication : Reproduce assays (e.g., enzyme inhibition) across multiple concentrations to validate IC50 values.
- Assay Conditions : Standardize variables (pH, temperature, solvent) that may affect results. For example, DMSO concentrations >1% can denature proteins .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and cell-based assays to confirm target engagement .
Q. What computational strategies predict the compound’s binding affinity to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinases. Focus on hydrogen bonding with the hydroxylisoxazole and piperidine’s carboxylate .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with derivatives (e.g., ethyl or tert-butyl esters) to identify critical substituents for potency .
Q. How can X-ray crystallography refine the compound’s conformational analysis?
- Methodological Answer :
- Crystallization : Use vapor diffusion with PEG 3350 as a precipitant. Co-crystallize with target proteins (e.g., kinases) to capture binding poses.
- Refinement : Apply SHELXL for structure solution, leveraging its robust handling of high-resolution data and twinning corrections. Validate with R-factors (<0.2) and electron density maps .
Q. What methodologies assess the compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t1/2 using first-order kinetics.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities. A ≥50% inhibition at 10 µM signals high risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
